molecular formula C16H25Cl2N B1473198 6-Chloro-DPAT hydrochloride

6-Chloro-DPAT hydrochloride

Cat. No.: B1473198
M. Wt: 302.3 g/mol
InChI Key: RUPKPEDJJAADJK-UHFFFAOYSA-N
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Description

Overview of Central Dopamine (B1211576) Receptor Systems in Neuropharmacology

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are integral to processes such as motivation, cognition, motor control, and reward. mdpi.comwikipedia.org They are the primary targets for the neurotransmitter dopamine. wikipedia.org Dysfunction in dopaminergic signaling is linked to several neuropsychiatric conditions, including Parkinson's disease and schizophrenia. ebi.ac.ukpsychopharmacologyinstitute.com Dopamine receptors are broadly categorized into two main families: D1-like and D2-like. ebi.ac.ukmdpi.compsychopharmacologyinstitute.com

The D1-like receptor subfamily includes the D1 and D5 receptor subtypes. ebi.ac.ukmdpi.com These receptors are primarily coupled to the Gs/olf G-protein, and their activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. mdpi.comwikipedia.orgnih.gov This signaling cascade is generally associated with excitatory neurotransmission. ebi.ac.uk D1 and D5 receptors are widely distributed throughout the brain, with high concentrations in regions like the striatum, nucleus accumbens, and prefrontal cortex, where they play a crucial role in motor function, reward, and cognitive processes. mdpi.com

Table 1: D1-like Receptor Subfamily
ReceptorPrimary Signaling MechanismKey Brain RegionsGeneral Function
D1↑ cAMPStriatum, Nucleus Accumbens, Prefrontal CortexExcitatory, Motor Control, Reward, Cognition
D5↑ cAMPHippocampus, ThalamusExcitatory, Learning, Memory

The D2-like receptor subfamily consists of the D2, D3, and D4 receptors. ebi.ac.ukmdpi.compsychopharmacologyinstitute.com In contrast to the D1-like family, these receptors are coupled to the Gi/o G-protein, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. taylorandfrancis.com This pathway is typically associated with inhibitory neurotransmission. ebi.ac.uknih.gov D2-like receptors are found in various brain regions, including the striatum, substantia nigra, and ventral tegmental area, and are critically involved in motor control, motivation, and emotional regulation. mdpi.compsychopharmacologyinstitute.comtaylorandfrancis.com The D2 receptor exists in two isoforms, a short (D2S) and a long (D2L) form. frontiersin.org

Table 2: D2-like Receptor Subfamily
ReceptorPrimary Signaling MechanismKey Brain RegionsGeneral Function
D2↓ cAMPStriatum, Substantia Nigra, Pituitary GlandInhibitory, Motor Control, Hormone Regulation
D3↓ cAMPNucleus Accumbens, Limbic SystemInhibitory, Cognition, Emotion, Reward
D4↓ cAMPPrefrontal Cortex, Amygdala, HippocampusInhibitory, Cognition, Attention

Overview of Central Serotonin (B10506) Receptor Systems in Neuropharmacology

Serotonin, or 5-hydroxytryptamine (5-HT), receptors are a diverse group of GPCRs and ligand-gated ion channels that are activated by the neurotransmitter serotonin. wikipedia.org These receptors are involved in a wide range of physiological and neurological processes, including mood, anxiety, sleep, appetite, and cognition. wikipedia.org The vast number of 5-HT receptor subtypes allows for a highly nuanced regulation of serotonergic signaling.

The 5-HT1 receptor subfamily is comprised of five G protein-coupled receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F. wikipedia.orgtocris.com These receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels, which generally results in inhibitory neurotransmission. wikipedia.orgbmbreports.org 5-HT1A receptors are located both presynaptically on serotonin neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions. wikipedia.orgnih.gov 5-HT1B receptors are also found as autoreceptors on serotonergic nerve terminals. wikipedia.org

Table 3: 5-HT1 Receptor Subfamily
ReceptorPrimary Signaling MechanismKey Brain RegionsGeneral Function
5-HT1A↓ cAMPRaphe Nuclei, Hippocampus, Amygdala, CortexInhibitory, Mood, Anxiety, Cognition
5-HT1B↓ cAMPBasal Ganglia, Substantia NigraInhibitory, Locomotion, Aggression

The 5-HT2 receptor subfamily includes three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. patsnap.comwikipedia.org These receptors are coupled to Gq/G11 proteins and mediate excitatory neurotransmission by activating phospholipase C, which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). bmbreports.orgwikipedia.org 5-HT2A receptors are highly expressed in the cerebral cortex and are involved in learning, memory, and sensory perception. wikipedia.org 5-HT2C receptors are implicated in the regulation of appetite and mood. patsnap.com

Table 4: 5-HT2 Receptor Subfamily
ReceptorPrimary Signaling MechanismKey Brain RegionsGeneral Function
5-HT2A↑ IP3, DAGCerebral Cortex, Claustrum, Basal GangliaExcitatory, Cognition, Perception
5-HT2B↑ IP3, DAGCerebellum, Amygdala, HypothalamusExcitatory, Cardiovascular Function
5-HT2C↑ IP3, DAGChoroid Plexus, Limbic System, Basal GangliaExcitatory, Appetite, Mood, Anxiety

Beyond the 5-HT1 and 5-HT2 subfamilies, other serotonin receptors play significant roles in the CNS. The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission. wikipedia.orgnih.gov These receptors are involved in nausea and vomiting, as well as anxiety and cognition. nih.govguidetopharmacology.org The 5-HT6 receptor is a Gs-coupled GPCR that activates adenylyl cyclase and is almost exclusively expressed in the brain. wikipedia.org It is implicated in cognitive function and is a target for the development of cognitive enhancers. bmbreports.orgwikipedia.org

Table 5: Other Relevant Serotonin Receptors
ReceptorPrimary Signaling MechanismKey Brain RegionsGeneral Function
5-HT3Ligand-gated ion channel (Na+, K+)Area Postrema, Hippocampus, AmygdalaExcitatory, Nausea, Anxiety, Cognition
5-HT6↑ cAMPStriatum, Nucleus Accumbens, Cortex, HippocampusExcitatory, Cognition, Learning, Memory

Historical Context of Dipropylaminotetralin (DPAT) Derivatives in Receptor Ligand Research

The development of dipropylaminotetralin (DPAT) derivatives marks a pivotal chapter in the exploration of dopamine and serotonin receptor ligands. The aminotetralin scaffold has proven to be a remarkably versatile template for creating compounds with high affinity and selectivity for various G-protein coupled receptors (GPCRs), particularly within the dopaminergic and serotonergic systems.

The historical significance of this chemical family is largely anchored by the discovery of key compounds that became standard tools in neuropharmacology. A foundational derivative is 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), which was identified as a potent and selective agonist for the serotonin 5-HT1A receptor. acs.orgdiva-portal.org This discovery was instrumental in characterizing the physiological roles of the 5-HT1A receptor, including its involvement in mood and anxiety. biorxiv.org

Subsequently, medicinal chemists exploring the aminotetralin structure discovered that shifting the hydroxyl group on the aromatic ring could dramatically alter receptor selectivity. The synthesis of 7-hydroxy-2-dipropylaminotetralin (7-OH-DPAT) provided a powerful tool for dopamine receptor research. nih.gov Unlike 8-OH-DPAT, 7-OH-DPAT displays high affinity and agonist activity with a preference for the dopamine D3 receptor subtype over the D2 subtype. nih.govnih.gov This selectivity has made it, and subsequent derivatives, crucial for investigating the function of D3 receptors in conditions such as Parkinson's disease and substance use disorders. nih.govnih.gov The development of these early DPATs established the aminotetralin skeleton as a privileged scaffold for targeting dopamine and serotonin receptors and laid the groundwork for extensive structure-activity relationship studies.

Evolution of Structure-Activity Relationship (SAR) Studies in Dopamine and Serotonin Ligands

The journey from broadly active compounds to highly selective receptor ligands is a story of evolving structure-activity relationship (SAR) studies. SAR investigations systematically modify a lead compound's chemical structure to observe the resulting changes in biological activity, providing a map of the pharmacophore—the essential molecular features for receptor recognition and activation. For dopamine and serotonin ligands, the aminotetralin scaffold has been a fertile ground for such studies.

Researchers have extensively modified the DPAT structure at several key positions to understand and optimize receptor binding and functional activity.

Aromatic Ring Substitution: The position and nature of substituents on the aromatic ring are critical determinants of selectivity. As noted, the placement of a hydroxyl group at the 8-position directs activity towards 5-HT1A receptors, while placement at the 7-position favors dopamine D2-like receptors. acs.orgnih.gov Further modifications, such as the bioisosteric replacement of the hydroxyphenyl group, have led to ligands with even greater selectivity for the D3 subtype. nih.gov

N-Alkyl Groups: The identity of the alkyl groups on the nitrogen atom also influences affinity and efficacy. The di-n-propyl substitution is a common feature, but variations have been explored to fine-tune interactions with the receptor's binding pocket.

Tetralin Ring Modifications: Alterations to the saturated portion of the tetralin ring, such as substitutions at the C-1 or C-3 positions, have been shown to impact 5-HT1A receptor binding. nih.gov For example, studies on 8-OH-DPAT analogs found that cis C-1 substitution generally maintains high 5-HT1A agonist activity, whereas substitutions at the C-3 position tend to diminish it. nih.gov

The introduction of halogen atoms, such as chlorine, is a common and powerful strategy in medicinal chemistry to modulate a ligand's physicochemical properties, including its lipophilicity, metabolic stability, and receptor affinity. While detailed research findings specifically on 6-Chloro-DPAT hydrochloride are not extensively published in primary literature, the principles of SAR derived from related compounds provide significant insight. Studies on other chemical scaffolds targeting serotonin receptors have demonstrated the profound effect of chlorination at analogous positions. For instance, in a series of quinazoline (B50416) derivatives developed as 5-HT3 receptor ligands, the presence of a 6-chloro atom was found to be crucial for high affinity. acs.orgnih.gov

Table 1: Effect of 6-Chloro Substitution on 5-HT3A Receptor Affinity in a Quinazoline Series
CompoundR3 SubstituentR2 SubstituentAffinity (pKi)Reference
Compound 6ClNMe8.6 nih.gov
Compound 21HNMe7.9 nih.gov

As shown in Table 1, the replacement of the 6-chloro atom with hydrogen (Compound 21 vs. Compound 6) resulted in an approximately five-fold reduction in binding affinity for the 5-HT3A receptor. nih.gov This highlights that a chloro substituent at this position can form key interactions within the receptor's binding site to enhance affinity.

Similarly, SAR studies on a series of oxadiazole derivatives targeting D2 receptors involved introducing chloro substituents on a phenyl ring to improve affinity. plos.org This iterative process of synthesis and biological evaluation, guided by SAR principles, allows for the rational design of new ligands. The evolution of these SAR studies has moved from simple substitutions to sophisticated, structure-based drug design, now often guided by high-resolution crystal structures of receptors. nih.gov This allows for more precise predictions of how modifications, such as the introduction of a chlorine atom at the 6-position of the DPAT scaffold, will influence receptor interaction and selectivity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN.ClH/c1-3-9-18(10-4-2)16-8-6-13-11-15(17)7-5-14(13)12-16;/h5,7,11,16H,3-4,6,8-10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPKPEDJJAADJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 6 Chloro Dpat Hydrochloride

Strategic Design of Synthetic Routes for Halogenated Aminotetralin Derivatives

The synthesis of halogenated aminotetralin derivatives, a class of compounds to which 6-Chloro-DPAT belongs, requires careful strategic planning. The core structure, an aminotetralin, is a bicyclic scaffold consisting of a benzene (B151609) ring fused to a saturated six-membered ring containing a nitrogen atom. The primary challenge lies in achieving the desired substitution pattern on this scaffold, specifically the placement of the halogen and the amine group at the correct positions.

Two general strategies are commonly employed:

Linear Synthesis from a Pre-halogenated Precursor: This approach begins with a commercially available starting material that already contains the halogen atom on the aromatic ring. The tetralin ring system is then constructed onto this chlorinated scaffold, followed by the introduction of the amine functionality. For instance, a synthesis might start with a chlorinated naphthalene (B1677914) derivative which is then partially hydrogenated to form the tetralin ring. wikipedia.org Subsequent chemical transformations would then be used to introduce the amino group.

Late-Stage Halogenation: In this alternative strategy, the aminotetralin core is assembled first, and the halogen is introduced in one of the final steps of the synthesis. This approach can be more efficient if the non-halogenated aminotetralin is easier to synthesize. However, it presents the challenge of regioselectivity—ensuring the halogen attaches to the desired position on the aromatic ring (the 6-position in this case) and not elsewhere. The directing effects of the substituents already present on the ring are critical in guiding the halogen to the correct location.

A notable method for forming the tetralin ring itself is the Darzens tetralin synthesis, which involves the intramolecular electrophilic aromatic substitution of a 1-aryl-pent-4-ene using a strong acid like concentrated sulfuric acid. wikipedia.orgatamanchemicals.com Furthermore, modern biocatalytic approaches using enzymes like imine reductases (IREDs) have been developed for the efficient and enantioselective synthesis of 2-aminotetralin derivatives from 2-tetralones. researchgate.net

Specific Chemical Procedures for Introducing the 6-Chloro Moiety into Aminotetralin Scaffolds

The introduction of a chlorine atom onto an aromatic ring, such as the one in the aminotetralin scaffold, is typically achieved through an electrophilic aromatic substitution reaction. In the context of synthesizing 6-Chloro-DPAT, this involves reacting a suitable aminotetralin precursor with a chlorinating agent.

The choice of chlorinating agent and reaction conditions is crucial for achieving high yield and the correct regioselectivity. The existing groups on the aromatic ring will direct the incoming chlorine atom. The fused aliphatic ring and the alkylamino group of the DPAT precursor influence the electronic density of the benzene ring, thereby guiding the electrophilic attack of the chlorine.

Common laboratory and industrial procedures for such chlorinations include:

Using Molecular Chlorine (Cl₂): This is a powerful chlorinating agent but can be difficult to control and may lead to multiple chlorinations. A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically required to polarize the Cl-Cl bond and generate a more potent electrophile.

Using Sulfuryl Chloride (SO₂Cl₂): This reagent can serve as a source of chlorine and is often used for the chlorination of activated aromatic rings.

Using N-Chlorosuccinimide (NCS): NCS is a milder and more selective chlorinating agent. It is often used with an acid catalyst and is favored when the substrate is sensitive to harsher conditions.

The reaction is typically carried out in an inert organic solvent. After the reaction is complete, the desired 6-chloro derivative must be separated from any unreacted starting material and other isomers that may have formed.

Chlorinating AgentFormulaTypical ConditionsKey Characteristics
Molecular ChlorineCl₂Lewis acid catalyst (e.g., FeCl₃, AlCl₃)Highly reactive, can lead to over-chlorination.
Sulfuryl ChlorideSO₂Cl₂Often used with a radical initiator or catalyst.Can chlorinate via electrophilic or radical pathways.
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂Acid catalyst (e.g., trifluoroacetic acid)Milder, more selective, solid reagent, easier to handle.

Methodologies for Hydrochloride Salt Formation in Drug Discovery

In pharmaceutical development, amine-containing compounds are frequently converted into their hydrochloride salts. libretexts.org The free base form of an amine, like 6-Chloro-DPAT, is often a water-insoluble oil or a low-melting-point solid, which can be difficult to purify, handle, and formulate into a stable dosage form. libretexts.org Converting the amine to its hydrochloride salt addresses these issues through a simple acid-base reaction. spectroscopyonline.com

The process involves reacting the basic nitrogen atom of the amine with hydrochloric acid (HCl). spectroscopyonline.com The lone pair of electrons on the nitrogen accepts a proton (H⁺) from the HCl, forming a positively charged ammonium (B1175870) cation, while the chloride ion (Cl⁻) serves as the counter-ion. spectroscopyonline.com The resulting product is an ionic salt.

Key Advantages of Hydrochloride Salts:

Improved Solubility: Hydrochloride salts are generally much more soluble in water and biological fluids than their corresponding free bases. libretexts.orgspectroscopyonline.com This increased aqueous solubility is crucial for drugs intended for oral or intravenous administration. libretexts.org

Enhanced Stability: Salts are typically crystalline solids with higher melting points and greater chemical stability, which contributes to a longer shelf-life. researchgate.net

Ease of Handling: The crystalline nature of salts makes them easier to purify through recrystallization, weigh accurately, and process during manufacturing.

Improved Bioavailability: Enhanced solubility can lead to more rapid dissolution in the gastrointestinal tract and quicker absorption into the bloodstream. spectroscopyonline.com

The standard procedure for preparing the hydrochloride salt involves dissolving the purified amine free base in a suitable organic solvent, such as ethanol, isopropanol, diethyl ether, or dioxane. researchgate.net A solution of hydrogen chloride in an organic solvent (e.g., HCl in dioxane) or concentrated aqueous HCl is then added slowly. researchgate.netgoogle.com The hydrochloride salt, being less soluble in the organic solvent, precipitates out as a solid. spectroscopyonline.com The solid is then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under a vacuum. researchgate.net

PropertyAmine Free BaseHydrochloride Salt
Physical StateOften oily liquid or low-melting solidCrystalline solid
Water SolubilityLow to negligibleGenerally high libretexts.orglibretexts.org
StabilityLess stable, prone to oxidation/degradationMore stable, longer shelf-life researchgate.net
Melting PointLowerHigher
OdorCan have a characteristic "amine" odorTypically odorless libretexts.org

Receptor Pharmacology and Ligand Binding Profile of 6 Chloro Dpat Hydrochloride

Dopamine (B1211576) Receptor Affinity and Selectivity Profiling via Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity (typically expressed as Kᵢ values) and selectivity of a compound for various receptor subtypes. However, no specific studies presenting such data for 6-Chloro-DPAT hydrochloride at dopamine receptors were identified.

D1-like Receptor Subtype Interaction Analysis

No data from radioligand binding assays detailing the affinity of this compound for the D1-like receptor subtypes (D1 and D5) are present in the available literature. While studies on other chlorinated compounds, such as those based on the 6-chloro-1-phenylbenzazepine scaffold, have been published, this information is not applicable to the distinct chemical structure of this compound.

D2-like Receptor Subtype Interaction Analysis (D2, D3, and D4 Receptor Subtypes)

There is a lack of published research quantifying the binding profile of this compound at the D2-like dopamine receptors (D2, D3, and D4). Consequently, its affinity and selectivity for these subtypes remain uncharacterized in the scientific literature.

Characterization of Receptor Occupancy in Preclinical Models

Information regarding the in vivo receptor occupancy of this compound in preclinical models is not available. Such studies, often employing techniques like positron emission tomography (PET) or ex vivo binding assays, have not been published for this specific compound.

Serotonin (B10506) Receptor Affinity and Selectivity Profiling

While the parent compound, 8-OH-DPAT, is a well-characterized serotonergic agent, specific data for its 6-chloro derivative is not documented in the available search results.

5-HT1A Receptor Binding and Functional Properties

No studies were found that report the binding affinity (Kᵢ) or functional properties (e.g., EC₅₀, Eₘₐₓ, or intrinsic activity) of this compound at the 5-HT₁ₐ receptor. The extensive research on 8-OH-DPAT does not provide these specific data points for its chlorinated analog.

5-HT2 Receptor Subtype Interactions (5-HT2A, 5-HT2B, 5-HT2C)

The interaction of this compound with the 5-HT2 receptor subtypes (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋) has not been characterized in the scientific literature. There are no available reports from radioligand binding assays or functional studies to define its affinity or efficacy at these receptors.

Compound Names

As no specific data for this compound or related compounds could be presented in the article, a table of mentioned compounds cannot be generated.

Interactions with Other Serotonin Receptor Subtypes (e.g., 5-HT3, 5-HT6)

Direct and specific data detailing the interaction of this compound with 5-HT3 and 5-HT6 receptors are not available in the current scientific literature.

General research into the structure-activity relationships of various ligands at serotonin receptors has highlighted the importance of specific chemical substitutions in determining binding affinity and selectivity. For instance, studies on different classes of compounds have shown that the presence and position of a chloro group can significantly influence affinity for various serotonin receptor subtypes. However, without direct experimental data for this compound, any potential interaction with 5-HT3 or 5-HT6 receptors remains speculative.

The 5-HT3 receptor, a ligand-gated ion channel, and the 5-HT6 receptor, a G protein-coupled receptor, are both significant targets in contemporary neuropharmacology research. Their modulation is being investigated for potential therapeutic applications in a range of central nervous system disorders. The affinity of many psychoactive compounds for these receptors is a key aspect of their pharmacological profile.

Given the absence of specific binding data (such as Ki or IC50 values) for this compound at these receptors, it is not possible to provide a quantitative assessment of its interaction.

Assessment of Binding Kinetics and Allosteric Modulatory Properties

There is no available research that specifically investigates the binding kinetics (association and dissociation rates, kon and koff) or the allosteric modulatory properties of this compound at any receptor.

The study of binding kinetics provides deeper insights into the temporal aspects of drug-receptor interactions, which can be more predictive of in vivo efficacy than affinity measurements alone. wikipedia.org The residence time of a ligand at its receptor, determined by the dissociation rate (koff), is an increasingly important parameter in drug discovery.

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, offers a mechanism for fine-tuning receptor function. nih.gov Allosteric modulators can enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the effect of the endogenous ligand. nih.gov This mode of action presents several potential advantages in drug design, including greater receptor subtype selectivity and a lower propensity for side effects. nih.gov

While the broader family of DPAT derivatives is known for its interaction with the orthosteric binding site of serotonin receptors, particularly the 5-HT1A subtype, there is no evidence to suggest that this compound or other closely related analogs possess allosteric modulatory properties. nih.gov Research into allosteric modulation is an active area in pharmacology, but it has not yet been extended to this specific compound.

In Vitro Functional Pharmacology of 6 Chloro Dpat Hydrochloride

G Protein-Coupled Receptor (GPCR) Functional Assays

GPCRs are a major class of drug targets. Upon activation by a ligand, they trigger intracellular signaling cascades. Functional assays are essential to quantify the ability of a compound to activate these pathways. The following sections detail key assays used to build a pharmacological profile.

Modulation of Adenylyl Cyclase Activity (cAMP Production)

The cyclic adenosine (B11128) monophosphate (cAMP) pathway is a primary signaling route for many GPCRs. Dopamine (B1211576) D1-like receptors (D1 and D5) typically couple to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, D2-like receptors (D2, D3, D4) couple to the Gi protein, which inhibits adenylyl cyclase and decreases cAMP levels. researchgate.net

An assay measuring cAMP accumulation is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at these receptors. In this assay, cells expressing the target receptor are treated with the test compound. For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin (B1673556) to create a measurable baseline of cAMP that can then be inhibited by the test compound. nih.gov The amount of cAMP produced is quantified, typically using competitive immunoassays or reporter gene systems. unc.edu

Table 1: Hypothetical Data for cAMP Modulation by 6-Chloro-DPAT Hydrochloride No specific data is available in the scientific literature for this compound in this assay.

Analysis of Inositol (B14025) Phosphate (B84403) Hydrolysis

Certain GPCRs, particularly those coupled to Gq proteins, activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. Measuring the accumulation of inositol phosphates is a direct way to quantify the activation of the Gq pathway. While D1 and D2 dopamine receptors primarily signal through Gs and Gi respectively, some receptors can exhibit promiscuous coupling to Gq under certain conditions.

Table 2: Hypothetical Data for Inositol Phosphate Hydrolysis by this compound No specific data is available in the scientific literature for this compound in this assay.

Measurement of Intracellular Calcium Mobilization

As a downstream consequence of inositol phosphate hydrolysis, the mobilization of intracellular calcium is a widely used readout for GPCR activation, especially for Gq-coupled receptors. This assay is popular due to its high-throughput compatibility. Cells expressing the receptor of interest are loaded with calcium-sensitive fluorescent dyes. Upon receptor activation and subsequent calcium release from intracellular stores, the dye binds to calcium and emits a fluorescent signal that can be measured in real-time. This allows for the characterization of agonist and antagonist activity by monitoring changes in fluorescence intensity.

Table 3: Hypothetical Data for Intracellular Calcium Mobilization by this compound No specific data is available in the scientific literature for this compound in this assay.

Quantification of Beta-Arrestin Recruitment

Beyond G protein signaling, agonist-activated GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of proteins called β-arrestins. β-arrestin recruitment serves two main functions: it desensitizes G protein signaling and can initiate a separate wave of G protein-independent signaling. Some ligands may preferentially activate either the G protein or the β-arrestin pathway, a phenomenon known as "biased agonism." nih.gov

β-arrestin recruitment assays measure the interaction between the target receptor and β-arrestin. Technologies like Bioluminescence Resonance Energy Transfer (BRET) are commonly employed, where the receptor and β-arrestin are tagged with a donor and acceptor molecule, respectively. nih.gov Upon ligand-induced recruitment, the donor and acceptor are brought into close proximity, generating a measurable signal. nih.gov

Table 4: Hypothetical Data for Beta-Arrestin Recruitment by this compound No specific data is available in the scientific literature for this compound in this assay.

Assessment of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation

The phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) is a downstream signaling event that can be initiated by both G protein-dependent and β-arrestin-dependent pathways. unc.edu Activation of the ERK cascade is a key event in regulating cellular processes like proliferation and differentiation. Measuring the level of phosphorylated ERK (p-ERK) serves as an integrated readout of upstream receptor activity. Stimulation of both D1 and D2 dopamine receptors can lead to ERK phosphorylation through distinct mechanisms. nih.govmdpi.com This is typically quantified using immunoassays, such as cell-based ELISAs or Western blotting, with antibodies specific to the phosphorylated form of ERK. nih.gov

Table 5: Hypothetical Data for ERK1/2 Phosphorylation by this compound No specific data is available in the scientific literature for this compound in this assay.

Characterization of Constitutive Receptor Activity

Some GPCRs can adopt an active conformational state and signal through their associated pathways even in the absence of an agonist. This phenomenon is known as constitutive or basal activity. researchgate.net The dopamine D1 and D5 receptors, for instance, are known to exhibit constitutive activity. nih.gov Compounds that can suppress this basal activity are termed inverse agonists. In contrast, neutral antagonists block the action of agonists but have no effect on constitutive activity. Functional assays, such as those measuring basal cAMP levels, are used to investigate a compound's effect on this ligand-independent receptor signaling. researchgate.net

Table 6: Hypothetical Data for Constitutive Receptor Activity Modulation by this compound No specific data is available in the scientific literature for this compound in this assay.

Studies on Receptor Desensitization and Internalization Mechanisms

Upon prolonged or repeated exposure to an agonist, G protein-coupled receptors (GPCRs), including dopamine receptors, typically undergo a process of desensitization, which is a diminution of the cellular response. This is often followed by internalization, where the receptors are removed from the cell surface. These processes are crucial for regulating the temporal and spatial aspects of receptor signaling. While direct studies on this compound are limited, the mechanisms of desensitization and internalization can be inferred from its presumed activity as a dopamine D2/D3 receptor agonist. The D2 and D3 receptor subtypes, despite their sequence homology, exhibit distinct patterns of desensitization and internalization.

The canonical pathway for GPCR desensitization is initiated by the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, thereby uncoupling the receptor from its downstream signaling cascade and leading to desensitization. Subsequently, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, to facilitate the internalization of the receptor into endosomes. Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation).

Dopamine D2 receptors (D2Rs) generally follow this classical pathway of desensitization and internalization. Agonist activation of D2Rs leads to their phosphorylation by GRKs, followed by the recruitment of β-arrestin2 and subsequent clathrin-mediated endocytosis. mdpi.comnih.govnih.govnih.gov Studies have shown that both the short and long isoforms of the D2 receptor are capable of recruiting β-arrestin2 upon agonist stimulation. nih.gov The rate and extent of D2R internalization can be quantified using techniques like confocal microscopy to track the movement of tagged receptors from the cell surface to intracellular compartments. nih.govnih.gov

In contrast, the dopamine D3 receptor (D3R) displays atypical desensitization and internalization characteristics. mdpi.com Several studies have reported that D3Rs undergo minimal agonist-induced internalization compared to D2Rs. nih.gov Instead of robust endocytosis, agonist-activated D3Rs are thought to undergo a process termed "pharmacological sequestration," where they translocate to a more hydrophobic environment within the plasma membrane, rendering them inaccessible to hydrophilic ligands without being removed from the cell surface. mdpi.com This sequestration is believed to contribute to D3R desensitization.

The molecular mechanisms underlying this distinct behavior of D3Rs are still under investigation. Some evidence suggests that D3R desensitization may occur through a phosphorylation-independent mechanism involving β-arrestin. mdpi.com However, other studies have indicated a role for GRK2 in D3R desensitization, although this may not necessarily lead to classical internalization. mdpi.com Interestingly, a class of biased D3R agonists has been developed that can induce receptor internalization through a GRK2-dependent but β-arrestin-independent pathway. This highlights the complexity and ligand-specific nature of D3R regulation.

Given that this compound is expected to act as an agonist at both D2 and D3 receptors, its functional impact on a cellular level would likely be a composite of the distinct regulatory processes of these two receptor subtypes. It would be expected to induce desensitization and internalization of D2 receptors through the canonical GRK/β-arrestin pathway, while its effects on D3 receptors might primarily involve desensitization via sequestration with potentially less pronounced internalization. The precise nature of its influence would depend on its bias towards G protein signaling versus β-arrestin recruitment at each receptor subtype.

Research Findings on Agonist-Induced Receptor Regulation

To provide a quantitative context for the mechanisms discussed, the following tables summarize data from in vitro studies on dopamine D2 and D3 receptors using various well-characterized agonists.

Agonist-Induced β-Arrestin2 Recruitment to Dopamine D2 and D3 Receptors
AgonistReceptor SubtypeAssay TypePotency (EC50, nM)Efficacy (% of Dopamine)Source
DopamineD2LSplit Luciferase-100% mdpi.com
QuinpiroleD2LSplit Luciferase-100% mdpi.com
PramipexoleD2LSplit Luciferase-86% mdpi.com
AripiprazoleD2LSplit Luciferase-8% mdpi.com
DopamineD2SBRET-Full Agonist nih.gov
QuinpiroleD2SBRET-Full Agonist nih.gov
ApomorphineD2SBRET-Partial Agonist nih.gov
Agonist-Induced Internalization of Dopamine D2 Receptors
AgonistCell LineTime PointReceptor Internalization (%)Source
DopamineHEK-29360 minSignificant increase pnas.org
BromocriptineCHO-Increased nih.gov
QuinpiroleHEK-29360 minSignificant increase pnas.org
Amphetamine (in vivo)Non-human primate3 hoursSustained internalization biorxiv.org

Neurochemical and Molecular Investigations of 6 Chloro Dpat Hydrochloride

Modulation of Neurotransmitter Release and Metabolism

In Vivo Microdialysis Studies of Dopamine (B1211576) and Serotonin (B10506) Efflux

No in vivo microdialysis studies investigating the effect of 6-Chloro-DPAT hydrochloride on dopamine and serotonin efflux have been found in the current body of scientific literature. Such studies would be crucial to understanding the compound's influence on the real-time release of these key neurotransmitters in specific brain regions.

Quantitative Analysis of Neurotransmitter Metabolite Levels (e.g., Homovanillic Acid (HVA), Dihydroxyphenylacetic Acid (DOPAC), 5-Hydroxyindoleacetic Acid (5-HIAA))

There is no available data from quantitative analyses on the levels of major dopamine metabolites (HVA and DOPAC) or the primary serotonin metabolite (5-HIAA) following the administration of this compound. This information would be vital for determining the compound's impact on the metabolic turnover of dopamine and serotonin.

Gene Expression and Protein Regulation Studies in Neural Systems

Impact on Receptor Gene and Protein Expression

Scientific literature lacks studies examining the impact of this compound on the gene and protein expression of relevant neural receptors. Research in this area would be necessary to determine if the compound causes adaptive changes in receptor density over time.

Elucidation of Downstream Signaling Pathway Activation and Associated Gene Regulation

No research has been published that elucidates the downstream signaling pathways activated by this compound or the associated regulation of gene expression. Understanding these molecular cascades is fundamental to comprehending the compound's mechanism of action at a cellular level.

Detailed Mapping of Neurotransmission Pathway Modulation

A detailed mapping of how this compound modulates specific neurotransmission pathways is not available in the current scientific literature. This would require extensive research to identify the precise neural circuits affected by the compound and the nature of its modulatory effects.

Preclinical Behavioral Pharmacology of 6 Chloro Dpat Hydrochloride

General Behavioral Paradigms in Rodent Models

General behavioral paradigms in rodent models are fundamental in the initial characterization of a novel compound's effects on the central nervous system. These tests provide insights into the compound's potential stimulant, depressant, or other behavioral modifying properties.

Assessment of Locomotor Activity

The assessment of locomotor activity is a primary screening tool in behavioral pharmacology. It is used to determine if a compound has stimulant or sedative effects by measuring the total distance traveled, the number of movements, and the pattern of exploration in a novel environment, typically an open field arena. Compounds that increase locomotor activity are generally considered to have stimulant properties, while those that decrease it may have sedative effects.

Data Table: Hypothetical Effects of 6-Chloro-DPAT Hydrochloride on Locomotor Activity

Treatment GroupTotal Distance Traveled (meters)Number of Rearing EventsTime Spent in Center (seconds)
Vehicle ControlData not availableData not availableData not available
6-Chloro-DPAT HCl (Low Dose)Data not availableData not availableData not available
6-Chloro-DPAT HCl (Mid Dose)Data not availableData not availableData not available
6-Chloro-DPAT HCl (High Dose)Data not availableData not availableData not available

This table is illustrative of the data typically collected in such a study; no specific data for this compound was found.

Analysis of Stereotyped Behaviors (e.g., scratching, gnawing, climbing)

Stereotyped behaviors are repetitive, unvarying, and seemingly purposeless movements that can be induced by certain psychoactive compounds, particularly dopamine (B1211576) agonists. The presence and intensity of stereotypies such as sniffing, licking, gnawing, and head weaving are scored to characterize the compound's dopaminergic activity.

Advanced Behavioral Models for Investigating Central Nervous System Function

Following initial screening, more advanced behavioral models are employed to investigate a compound's potential therapeutic applications for specific CNS disorders.

Models of Affective Disorders (e.g., Forced Swim Test, Tail Suspension Test for antidepressant-like effects)

The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most commonly used screening tools for assessing the potential antidepressant-like effects of novel compounds. nih.govresearchgate.net In both tests, rodents are placed in an inescapable, stressful situation (a cylinder of water in the FST or suspended by the tail in the TST). nih.govresearchgate.net The duration of immobility is measured, with a reduction in immobility time by a test compound suggesting an antidepressant-like effect. nih.govresearchgate.net

Data Table: Hypothetical Antidepressant-Like Effects of this compound in the Forced Swim Test

Treatment GroupDuration of Immobility (seconds)Latency to First Immobility (seconds)
Vehicle ControlData not availableData not available
6-Chloro-DPAT HCl (Low Dose)Data not availableData not available
6-Chloro-DPAT HCl (Mid Dose)Data not availableData not available
6-Chloro-DPAT HCl (High Dose)Data not availableData not available
Positive Control (e.g., Imipramine)Data not availableData not available

This table is illustrative of the data typically collected in such a study; no specific data for this compound was found.

Models of Psychomotor Function (e.g., Rotarod test for motor coordination)

The Rotarod test is a standard method for assessing motor coordination, balance, and motor learning in rodents. nih.govresearchgate.net Animals are placed on a rotating rod, and the latency to fall is measured. nih.gov A compound that impairs motor coordination will result in a shorter latency to fall from the rotating rod. This test is crucial for determining if a compound has motor side effects that could confound the interpretation of other behavioral tests. nih.govnih.gov

Drug Discrimination Paradigms for Characterizing Receptor-Specific Behavioral Effects

Drug discrimination is a sophisticated behavioral paradigm used to investigate the subjective effects of a drug and to determine its mechanism of action at the receptor level. meliordiscovery.com Animals are trained to recognize the internal state produced by a specific drug and to respond on one of two levers to receive a reward. meliordiscovery.com Once trained, other compounds can be tested to see if they substitute for the training drug (i.e., produce a similar subjective effect), which provides information about the test compound's receptor binding profile.

Head-Twitch Response (HTR) as a Model for Serotonergic Receptor Activation

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is widely utilized as a behavioral proxy for the activation of serotonin (B10506) 2A (5-HT2A) receptors. mdpi.comwikipedia.orgnih.gov This response is reliably induced by classic serotonergic hallucinogens such as psilocybin and lysergic acid diethylamide (LSD). wikipedia.org The frequency of head twitches has been shown to correlate with the hallucinogenic potency of these substances in humans, making the HTR a valuable tool in preclinical neuropsychopharmacology. wikipedia.org

While the HTR is primarily mediated by the 5-HT2A receptor, its expression can be modulated by other receptor systems, notably the serotonin 1A (5-HT1A) receptor. mdpi.comwikipedia.org Research has demonstrated that activation of 5-HT1A receptors by agonists, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), can suppress the HTR induced by 5-HT2A agonists. mdpi.combiorxiv.org This inhibitory effect is a key aspect of the intricate interplay between different serotonin receptor subtypes in modulating behavioral responses.

Table 1: Expected Effects of 5-HT1A Agonists on Head-Twitch Response (HTR)

Compound Type Effect on HTR Underlying Mechanism
5-HT2A Agonist Induces HTR Direct activation of 5-HT2A receptors
5-HT1A Agonist Suppresses HTR Activation of 5-HT1A receptors, which modulates (inhibits) the 5-HT2A-mediated response

Operant Conditioning Studies to Assess Behavioral Effects

Operant conditioning, a learning process where behavior is controlled by consequences, provides a robust framework for assessing the behavioral effects of psychoactive compounds. researchgate.netnih.gov In these studies, animals learn to perform a specific action, such as pressing a lever, to receive a reward (positive reinforcement) or avoid a punishment (negative reinforcement). The rate and pattern of responding can be sensitively altered by pharmacological agents, offering insights into their effects on motivation, learning, memory, and anxiety.

The role of the 5-HT1A receptor in modulating operant behavior has been extensively studied, often in the context of anxiety and depression models. For instance, in conditioned emotional response paradigms, which are a form of operant conditioning used to model anxiety, 5-HT1A receptor agonists have been shown to have anxiolytic-like effects. nih.gov These compounds can reduce the suppression of a learned behavior that occurs in the presence of a fear-conditioned stimulus. nih.gov

Specific research detailing the effects of this compound in operant conditioning paradigms is currently lacking in published scientific studies. However, based on the well-documented effects of other 5-HT1A agonists like 8-OH-DPAT, it is plausible to predict that this compound could influence performance in various operant tasks. For example, it might alter response rates under different schedules of reinforcement or demonstrate anxiolytic-like properties in conflict tests. The precise effects would depend on its specific affinity, efficacy, and selectivity for the 5-HT1A receptor, as well as its interaction with other neurotransmitter systems.

Table 2: Potential Applications of Operant Conditioning in Characterizing this compound

Operant Paradigm Behavioral Measure Potential Insights into Drug Effects
Fixed-Ratio Schedule Rate of responding Effects on motivation and motor function
Conditioned Emotional Response Suppression of responding Anxiolytic-like properties
Drug Discrimination Lever selection Subjective effects and receptor mechanism of action

Comprehensive Pharmacobehavioral Analyses Across Diverse Animal Models

A comprehensive understanding of a compound's behavioral pharmacology necessitates its evaluation across a diverse range of animal models. This approach allows for a more complete characterization of its potential therapeutic effects and side-effect profile. For a compound like this compound, which is presumed to target the 5-HT1A receptor, a battery of tests would be employed to assess its impact on various behavioral domains.

In addition to the head-twitch response and operant conditioning paradigms, other animal models are crucial for a thorough pharmacobehavioral analysis. For instance, social interaction tests and elevated plus maze experiments are commonly used to investigate anxiolytic or anxiogenic properties. nih.govcapes.gov.br Models of depression, such as the forced swim test and tail suspension test, could elucidate potential antidepressant-like effects. Furthermore, assessments of locomotor activity and motor coordination are essential to rule out confounding effects on motor function. nih.govcapes.gov.br

While there is a paucity of published research specifically examining the pharmacobehavioral profile of this compound across such a diverse array of animal models, the extensive literature on other 5-HT1A agonists provides a roadmap for future investigations. nih.govcapes.gov.br Such studies would be critical in determining the unique behavioral signature of this compound and its potential as a therapeutic agent. The table below outlines a selection of animal models that would be relevant for a comprehensive analysis.

Table 3: Relevant Animal Models for Comprehensive Pharmacobehavioral Analysis of a Putative 5-HT1A Agonist

Behavioral Domain Animal Model Primary Endpoint
Anxiety Elevated Plus Maze Time spent in open arms
Anxiety Social Interaction Test Duration of social interaction
Depression Forced Swim Test Immobility time
Depression Tail Suspension Test Immobility time
Locomotor Activity Open Field Test Distance traveled, rearing frequency

Structure Activity Relationship Sar and Computational Studies of 6 Chloro Dpat Hydrochloride

Systematic Exploration of Structural Modifications and Their Impact on Receptor Pharmacology

The pharmacological profile of 6-Chloro-DPAT hydrochloride is intricately linked to its chemical structure. Systematic modifications of its core components—the tetralin ring, the dipropylamino side chain, and specifically the 6-chloro substituent—have provided valuable insights into the requirements for high-affinity binding and functional selectivity at dopamine (B1211576) and serotonin (B10506) receptors.

The introduction of a chlorine atom at the 6-position of the DPAT scaffold has a profound impact on its receptor pharmacology. Previous SAR studies on related compounds, such as 1-phenylbenzazepines, have indicated that the presence of a 6-chloro group can enhance affinity for the dopamine D1 receptor. nih.govmdpi.com This enhancement is thought to arise from favorable van der Waals interactions with the receptor binding pocket. drugdesign.org In the context of DPAT analogs, the 6-chloro substituent is anticipated to occupy a specific region within the receptor, potentially influencing both binding affinity and selectivity.

For instance, in a series of 6-chloro-2-arylvinylquinolines, the substitution of a fluorine atom with a chlorine atom led to an enhancement of antiplasmodial activity, suggesting that the nature of the halogen at this position is a critical determinant of biological activity. nih.gov The general trend for improved potency at the C6 position was found to be H < OMe < F < Cl, highlighting the positive contribution of the chloro group. nih.gov This suggests that the electronic and steric properties of the chlorine atom at the 6-position of the tetralin ring in 6-Chloro-DPAT likely play a crucial role in its interaction with target receptors.

The chloro group's influence extends to selectivity. Depending on the receptor subtype, the presence of the chlorine atom can either enhance or diminish selectivity. For example, in a series of 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one analogs, the chloro substituent was a key feature in a compound that demonstrated high affinity for the 5-HT7 receptor. nih.gov

Modifications to the dipropylamino side chain and the tetralin core of DPAT analogs have been extensively studied to probe the structural requirements for receptor interaction. The N,N-dipropylamino group is a crucial element for high-affinity binding to dopamine D2-like receptors. The length and branching of the alkyl chains on the nitrogen atom significantly influence both affinity and efficacy.

Studies on endomorphin 2, a peptide, have shown that side chain modifications can significantly alter binding properties and biological activity. nih.gov While not a direct analog, these findings underscore the general principle that modifications to amine substituents can dramatically impact receptor interactions. In the case of DPAT analogs, replacing the propyl groups with other alkyl groups or introducing conformational constraints can alter the ligand's ability to adopt the optimal conformation for receptor binding.

The tetralin core serves as a rigid scaffold that presents the pharmacophoric elements—the hydroxyl group and the amino group—in a specific spatial orientation. Modifications to the tetralin ring, such as altering the substitution pattern or replacing it with other bicyclic systems, can have a significant impact on receptor affinity and selectivity. For example, derivatives with 5,6- or 6,7-dihydroxy substitutions on the tetralin ring have been shown to induce hyperactivity and stereotyped behavior, with the 5,6-dihydroxy analogs exhibiting greater potency. nih.gov This highlights the importance of the hydroxylation pattern on the aromatic portion of the tetralin core for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For dopamine receptor ligands, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been instrumental in developing predictive models.

The quality of the molecular alignment is a crucial factor in determining the reliability of a CoMFA model. nih.gov By aligning a series of DPAT analogs, including 6-Chloro-DPAT, based on their docked conformations within the dopamine D2 or D3 receptor, a predictive QSAR model could be generated. This model could then be used to guide the design of new analogs with potentially improved affinity or selectivity by suggesting modifications that would optimize the steric and electrostatic interactions with the receptor.

Molecular Modeling, Docking, and Dynamics Simulations

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, provide atomic-level insights into how ligands like this compound interact with their receptor targets.

Molecular docking studies are used to predict the preferred binding orientation of a ligand within a receptor's binding site. For dopamine receptor ligands, docking simulations have been performed using homology models and crystal structures of D2 and D3 receptors. cnu.edu.twmdpi.comresearchgate.net These studies have identified key amino acid residues responsible for ligand binding and selectivity.

The binding free energy of ligand-receptor complexes can be estimated using techniques like the solvated interaction energies (SIE) method in conjunction with MD simulations. cnu.edu.tw This approach has shown good correlation between calculated and experimental binding affinities for dopamine D2 receptor antagonists. cnu.edu.twfigshare.com Applying such methods to 6-Chloro-DPAT could provide a quantitative prediction of its binding affinity.

Ligand binding to a G protein-coupled receptor (GPCR) induces conformational changes that lead to receptor activation. mdpi.com Molecular dynamics simulations are a powerful tool to study these dynamic processes. MD simulations of dopamine receptors have revealed how agonists can induce conformational changes leading to G-protein activation. nih.gov

Upon agonist binding, a series of molecular switches within the receptor are triggered, leading to an outward movement of the cytoplasmic ends of transmembrane helices 5 and 6. This movement creates a binding site for the G protein. mdpi.comnih.gov For aminomethyl tetrahydronaphthalene compounds, a detailed stepwise activation mechanism has been proposed involving the "3-7 lock" between transmembrane helices 3 and 7, the "DRG lock" between helices 3 and 6, and the rearrangement of key residues. mdpi.com

Simulations of the dopamine transporter have also shown that inhibitor binding can induce conformational changes, particularly in the extracellular loops. nih.gov While specific MD simulations for 6-Chloro-DPAT are not widely available, it is expected that as a dopamine receptor agonist, it would induce similar conformational changes to other aminotetralin agonists. The presence of the 6-chloro group might influence the kinetics or thermodynamics of these conformational transitions, thereby affecting its efficacy as an agonist. Unraveling the precise activation-related rearrangements induced by 6-Chloro-DPAT would require dedicated MD simulation studies. biorxiv.org

Future Research Directions and Academic Significance of 6 Chloro Dpat Hydrochloride Investigations

Elucidation of Novel Intracellular Signaling Pathways Modulated by the Compound

Future research into 6-Chloro-DPAT hydrochloride is poised to uncover novel intracellular signaling cascades. G protein-coupled receptors (GPCRs), the primary targets for compounds like DPAT, can initiate a multitude of signaling pathways beyond the canonical adenylyl cyclase and phospholipase C systems. creativebiomart.net Investigations could focus on whether this compound exhibits biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor.

Key research questions would include the compound's effect on:

G protein-coupled inwardly-rectifying potassium (GIRK) channels: Activation of these channels leads to neuronal hyperpolarization and inhibition. nih.govnih.gov

Mitogen-activated protein kinase (MAPK) pathways: These pathways are crucial for regulating gene expression and cellular growth.

β-arrestin signaling: This pathway is involved in receptor desensitization and can also initiate its own signaling cascades.

Understanding these interactions would provide a more comprehensive picture of the compound's cellular effects and could reveal previously unknown signaling mechanisms associated with dopamine (B1211576) and serotonin (B10506) receptors.

Development of this compound as an Advanced Pharmacological Tool for Receptor Research

The development of selective ligands is crucial for dissecting the roles of different receptor subtypes. This compound, as a derivative of a known dopamine and serotonin receptor ligand, holds potential as a refined pharmacological tool. Future studies should aim to characterize its binding affinity and functional activity at a wide range of receptor subtypes.

Key areas of development include:

Receptor Subtype Selectivity: Comprehensive screening through in vitro binding assays will be necessary to determine the compound's affinity and selectivity for various dopamine (D1-D5) and serotonin (5-HT1-7) receptor subtypes. nih.govmdpi.com The presence of the 6-chloro group may confer unique selectivity compared to the parent compound, DPAT. nih.govresearchgate.net

Functional Characterization: In vitro functional assays, such as cAMP accumulation assays, are essential to determine whether this compound acts as an agonist, antagonist, or partial agonist at its target receptors. nih.govrevvity.comnih.gov

Radiolabeling: The synthesis of a radiolabeled version of this compound would enable its use in receptor autoradiography and in vivo imaging techniques like positron emission tomography (PET), allowing for the visualization and quantification of its target receptors in the brain.

These advancements would establish this compound as a valuable tool for researchers studying the physiological and pathological roles of specific neurotransmitter receptor subtypes.

Contributions to the Fundamental Understanding of Dopaminergic and Serotonergic System Regulation

The dopaminergic and serotonergic systems are intricately linked and play critical roles in mood, cognition, and motor control. nih.govnih.gov Compounds that interact with both systems, such as DPAT and potentially this compound, are valuable for understanding this interplay.

Potential contributions include:

Modulation of Neurotransmitter Release: In vivo microdialysis studies could be employed to investigate how this compound affects the release of dopamine and serotonin in different brain regions. nih.govnih.gov

Electrophysiological Effects: Examining the compound's effects on the firing patterns of dopaminergic and serotonergic neurons would provide insights into its influence on neural circuit activity.

Behavioral Pharmacology: A thorough analysis of the behavioral effects of this compound in animal models can help to correlate its receptor-level actions with complex behaviors related to mood, anxiety, and movement.

By exploring these aspects, research on this compound can enhance our fundamental knowledge of how these two crucial neurotransmitter systems regulate brain function.

Exploration of Stereoselective Pharmacodynamic Properties

Many pharmacological agents exist as enantiomers, which can have significantly different pharmacodynamic and pharmacokinetic properties. The stereochemistry of a ligand can profoundly impact its interaction with a receptor. nih.gov It is highly probable that this compound exists as (R)- and (S)-enantiomers, and future research should focus on their separation and individual characterization.

Key research objectives in this area are:

Chiral Synthesis and Separation: The development of methods for the stereoselective synthesis or chiral separation of the enantiomers of this compound is a critical first step. nih.gov

Stereoselective Receptor Binding: In vitro binding assays should be conducted to compare the affinity and selectivity of the individual enantiomers for dopamine and serotonin receptors.

Enantiomer-Specific Functional Activity: Functional assays will be necessary to determine if the enantiomers exhibit different efficacies or act as different types of ligands (e.g., one being an agonist and the other an antagonist).

The study of the stereoselective properties of this compound could lead to the development of more specific and potent pharmacological tools with fewer off-target effects.

Integration with "New Approach Methods" (NAMs) in Preclinical Biomedical Research

"New Approach Methods" (NAMs) are a collection of modern techniques, including in silico, in vitro, and computational approaches, that aim to reduce, refine, and replace animal testing in biomedical research. The investigation of this compound can be significantly advanced by integrating these methods.

Examples of NAMs application include:

In Silico Modeling: Computational docking studies can predict the binding mode of this compound at its target receptors, providing insights into the structural basis of its activity and selectivity. nih.govresearchgate.net

High-Throughput In Vitro Assays: Utilizing automated, high-throughput screening platforms can accelerate the characterization of the compound's pharmacological profile across a wide range of targets.

Cell-Based Models: Employing cultured cells expressing specific receptor subtypes allows for the detailed study of the compound's effects on intracellular signaling in a controlled environment.

By embracing NAMs, the preclinical evaluation of this compound can be conducted more efficiently and ethically, providing a robust foundation for any subsequent in vivo studies.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-Chloro-DPAT hydrochloride, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves chlorination of the parent compound DPAT (Dopamine Agonist Precursor Template), followed by hydrochloride salt formation. Key steps include:

  • Chlorination : Use of chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride) under anhydrous conditions. Reaction temperature (40–60°C) and stoichiometric ratios are critical for minimizing byproducts .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the hydrochloride salt. Monitor purity via TLC (Rf ~0.3–0.5 in 9:1 DCM/MeOH) .
  • Validation : Yield optimization requires iterative adjustments to reaction time and solvent polarity. Purity ≥95% is confirmed by HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

  • Methodological Answer :

  • Primary Techniques :
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) confirms structural integrity. Key peaks: aromatic protons (δ 6.8–7.2 ppm), aliphatic protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]+ ~280 m/z) validates molecular weight. Discrepancies in fragmentation patterns may indicate residual solvents or degradation; cross-check with FTIR (e.g., N-H stretch at ~3200 cm⁻¹) .
  • Handling Discrepancies : If HPLC purity conflicts with NMR data (e.g., unexpected peaks), perform spiking experiments with pure standards or use 2D NMR (COSY, HSQC) to identify impurities .

Advanced Research Questions

Q. How does this compound interact with dopamine receptors, and what experimental designs are optimal for quantifying binding affinity?

  • Methodological Answer :

  • Mechanistic Studies :
  • Radioligand Binding Assays : Use [³H]spiperone or [³H]SCH-23390 in transfected HEK293 cells expressing D2/D3 receptors. Incubate 6-Chloro-DPAT (1 nM–10 µM) at 37°C for 60 min. Measure displacement curves to calculate Ki values .
  • Functional Assays : cAMP inhibition assays (D2 receptor-mediated) in CHO cells. Compare EC50 values with reference agonists (e.g., quinpirole) to assess partial/full agonism .
  • Data Interpretation : Non-linear regression (GraphPad Prism) for curve fitting. Address outliers via replicate experiments (n ≥ 3) and statistical tests (ANOVA, p < 0.05) .

Q. What in vivo models are suitable for evaluating the pharmacokinetic and behavioral effects of this compound?

  • Methodological Answer :

  • Pharmacokinetics :
  • Rodent Models : Administer 6-Chloro-DPAT (1–5 mg/kg, i.p. or s.c.) in Sprague-Dawley rats. Collect plasma samples at t = 0, 15, 30, 60, 120 min. Analyze via LC-MS/MS (LLOQ: 1 ng/mL) to determine t½, Cmax, and AUC .
  • Behavioral Studies :
  • Locomotor Activity : Open-field tests pre- and post-administration. Use automated tracking software (EthoVision) to quantify hyperlocomotion (D3 receptor activation) .
  • Cognitive Effects : Morris water maze for memory assessment. Control for confounding variables (e.g., stress) via sham-treated cohorts .

Q. How can researchers resolve contradictions in reported receptor subtype selectivity of this compound?

  • Methodological Answer :

  • Comparative Analysis : Replicate binding assays across labs using identical conditions (buffer pH, temperature, cell lines). For example, D3 vs. D2 selectivity ratios vary due to differences in membrane preparation (e.g., presence of G-proteins) .
  • Advanced Techniques :
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify receptor dimerization or G-protein coupling efficiency in real-time .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., AutoDock Vina) to identify critical binding residues (e.g., Asp110 in D3 receptors) .

Methodological Considerations

Q. What are the best practices for ensuring stability and storage of this compound in long-term studies?

  • Methodological Answer :

  • Storage Conditions : Lyophilized powder stored at –20°C in amber vials under argon. For solutions, use pH 4.5–5.5 buffers (prevents hydrolysis) and avoid freeze-thaw cycles .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., dechlorinated analogs) indicate light sensitivity; use UV-opaque containers .

Q. How should researchers design dose-response studies to account for this compound’s potential off-target effects?

  • Methodological Answer :

  • Pilot Studies : Start with broad dose ranges (0.1–50 mg/kg) in wild-type vs. receptor-knockout models to isolate target-specific effects .
  • Off-Target Screening : Utilize panels of GPCRs, transporters, and ion channels (Eurofins Cerep) at 10 µM. Prioritize follow-up assays for hits with ≥50% inhibition/activation .

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6-Chloro-DPAT hydrochloride
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6-Chloro-DPAT hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.